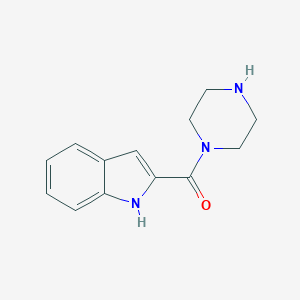

2-(piperazin-1-ylcarbonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12/h1-4,9,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVCRRVYLAXYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358889 | |

| Record name | 1H-indol-2-yl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-95-6 | |

| Record name | 1H-indol-2-yl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 2-(piperazin-1-ylcarbonyl)-1H-indole. This molecule belongs to the indole-2-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have shown promise as antituberculosis agents, antioxidants, and kinase inhibitors, highlighting the importance of developing efficient synthetic routes and thorough characterization methodologies.[1][3][4]

Synthesis Methodology

The synthesis of this compound is typically achieved through the coupling of indole-2-carboxylic acid with piperazine. A common and effective method for this amide bond formation involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental Protocol

A plausible and widely used method for the synthesis of indole-2-carboxamides is the HATU-mediated coupling reaction.[1]

Materials:

-

Indole-2-carboxylic acid

-

Piperazine

-

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Activation: To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add piperazine (1.2 equivalents) to the reaction mixture. Note: As piperazine has two secondary amine groups, careful control of stoichiometry is important to minimize di-acylation. Using a slight excess of piperazine can favor the mono-acylated product.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (indole-2-carboxylic acid) is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to yield the pure this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and reported data for this compound.

| Analysis | Data |

| Molecular Formula | C₁₃H₁₅N₃O[5] |

| Molecular Weight | 229.28 g/mol [5][6] |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly reported; similar indole-2-carboxamides have melting points in the range of 160-180 °C.[3] |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Signals for the indole ring protons, piperazine ring protons, and the indole N-H proton. Specific peak assignments would require experimental data. |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Signals for the carbonyl carbon, and the carbons of the indole and piperazine rings. Specific peak assignments would require experimental data. |

| IR (Infrared) Spectroscopy | Expected characteristic peaks (ν, cm⁻¹): N-H stretching (indole and piperazine), C=O stretching (amide), C-N stretching, and aromatic C-H stretching.[3] |

| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: 230.12. High-resolution mass spectrometry would provide a more precise mass for elemental composition confirmation. |

| Boiling Point | 470.5±35.0 °C (Predicted)[5] |

| Density | 1.252±0.06 g/cm³ (Predicted)[5] |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathways

Indole and piperazine moieties are prevalent in compounds with diverse pharmacological activities.[7][8][9] While the specific signaling pathways for the title compound are not extensively studied, related molecules have been shown to interact with various biological targets. This diagram illustrates a generalized overview of potential signaling pathways that could be modulated by indole-piperazine derivatives.

Caption: Potential biological targets and activities of indole-piperazine compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound - CAS:136818-95-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide to the Spectral Data of 2-(piperazin-1-ylcarbonyl)-1H-indole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for indole-piperazine carboxamide derivatives, with a specific focus on a representative analog of 2-(piperazin-1-ylcarbonyl)-1H-indole. Due to the limited availability of published spectral data for the exact title compound, this guide utilizes data from a closely related structure, (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone, to provide valuable insights for researchers in the field of medicinal chemistry and drug development. The methodologies and spectral interpretations presented herein are broadly applicable to this class of compounds.

Representative Spectral Data

The following tables summarize the key spectral data for the analog, (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone. This data is extracted from a study by Nirogi et al. (2012).

Table 1: ¹H-NMR Spectral Data of (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.58 | bs | 1H | Indole N-H |

| 7.40 - 7.402 | d | 1H | Ar-H |

| 7.30 - 7.32 | d | 1H | Ar-H (J = 8.36 Hz) |

| 7.08 - 7.11 | dd | 1H | Ar-H (J = 1.32, 8.4 Hz) |

| 6.68 - 6.69 | d | 1H | Ar-H (J = 1.44 Hz) |

| 3.96 | bs | 4H | Piperazinyl-H |

| 2.46 - 2.51 | t | 4H | Piperazinyl-H |

| 2.34 | s | 3H | Ar-CH₃ |

| 2.32 | s | 3H | N-CH₃ |

Solvent: CDCl₃

Table 2: IR Spectral Data of (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone

| Wavenumber (cm⁻¹) | Assignment |

| 3245 | Indole N-H stretching |

| 1594 | Amidic C=O stretching |

| 1522 | Aromatic C=C stretching |

| 1141 | C-N stretching |

Method: KBr disc

Table 3: Mass Spectrometry Data of (5-Methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl) methanone

| m/z | Ion |

| 258.1 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectral analysis of this compound and its derivatives.

Synthesis of (1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone Derivatives

A general procedure for the synthesis of the title compound's analogs involves the coupling of a substituted indole-2-carboxylic acid with N-methylpiperazine. To a stirred solution of the indole-2-carboxylic acid and triethylamine (TEA) in tetrahydrofuran (THF), ethyl chloroformate is added, and the mixture is stirred at room temperature. Subsequently, N-methylpiperazine is added, and the reaction is monitored until completion. The resulting crude product is then purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. For ¹³C-NMR, a similar sample preparation is used, and the spectrum is recorded on the same instrument, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FT-IR spectra are commonly obtained using a Perkin-Elmer model 1600 FT-IR spectrophotometer or a similar instrument. The solid sample is typically prepared as a KBr (potassium bromide) disc. A small amount of the sample is ground with KBr and pressed into a thin, transparent disc, which is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Electrospray ionization mass spectra (ESI-MS) are recorded on a triple quadrupole instrument. The sample is typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectral characterization of this compound and its analogs.

Caption: Workflow for Synthesis and Spectral Characterization.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(piperazin-1-ylcarbonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-(piperazin-1-ylcarbonyl)-1H-indole. This molecule, possessing both an indole nucleus and a piperazine moiety, is of significant interest in medicinal chemistry due to the prevalence of these scaffolds in centrally active pharmaceutical agents.[1][2] This document summarizes key physicochemical data, outlines detailed experimental protocols for the determination of unmeasured properties, and explores the potential biological signaling pathways this compound may modulate, based on the activities of structurally related molecules. The information presented herein is intended to support research and development efforts involving this and similar chemical entities.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is critical to note that several of these parameters are predicted and await experimental verification.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | (1H-indol-2-yl)(piperazin-1-yl)methanone | - |

| CAS Number | 136818-95-6 | [3] |

| Molecular Formula | C₁₃H₁₅N₃O | [3] |

| Molecular Weight | 229.28 g/mol | [3] |

| Predicted Boiling Point | 470.5 ± 35.0 °C | [3] |

| Predicted Density | 1.252 ± 0.06 g/cm³ | [3] |

| Predicted Melting Point | Not available | - |

| Aqueous Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| LogP | Not experimentally determined | - |

Experimental Protocols for Physicochemical Characterization

To facilitate further research and provide a comprehensive understanding of this compound, the following standard experimental protocols are detailed for the determination of its key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 10-20 °C/minute) until it is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Aqueous Solubility

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The aqueous solubility is expressed in units such as mg/mL or µM.

Workflow for Aqueous Solubility Determination

Caption: Workflow for the shake-flask method of determining aqueous solubility.

Determination of pKa

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is maintained with a background electrolyte (e.g., KCl).

-

Apparatus: A calibrated pH meter with a glass electrode and a precision burette are used.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point(s).

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by using appropriate software for data analysis. Due to the presence of two basic nitrogen atoms in the piperazine ring, two pKa values are expected.[4]

Logical Flow for pKa Determination

Caption: Logical flow for determining pKa values via potentiometric titration.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Signaling Pathways

While specific biological targets for this compound have not been explicitly reported in the available literature, the structural motifs of indole and piperazine are well-established pharmacophores that interact with various central nervous system (CNS) receptors.[1][2] In particular, many indole-piperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors.[5][6][7][8][9][10][11][12]

Based on this, a plausible mechanism of action for this compound involves the modulation of serotonergic and/or dopaminergic signaling pathways. Many arylpiperazine derivatives are known to interact with 5-HT1A, 5-HT2A, and D2 receptors.[8][13][14] The interaction with these G-protein coupled receptors (GPCRs) can lead to a cascade of downstream signaling events that modulate neuronal activity.

Potential Signaling Pathway Interactions

Caption: Potential interaction of this compound with serotonergic and dopaminergic receptors.

Conclusion

This compound is a compound with significant potential for further investigation in the field of CNS drug discovery. This guide has provided the currently available physicochemical data and outlined standard methodologies for the experimental determination of key unmeasured properties. The structural relationship to known serotonergic and dopaminergic ligands suggests that these receptor systems are primary candidates for biological evaluation. Further experimental work is necessary to fully characterize this compound and elucidate its precise mechanism of action.

References

- 1. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. uregina.ca [uregina.ca]

- 5. Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties and Biological Profile of (1H-indol-2-yl)(piperazin-1-yl)methanone (CAS Number: 136818-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-indol-2-yl)(piperazin-1-yl)methanone, identified by CAS number 136818-95-6, is a heterocyclic organic compound featuring an indole nucleus linked to a piperazine moiety via a carbonyl bridge. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological activities of this compound and its close analogs, aiming to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for (1H-indol-2-yl)(piperazin-1-yl)methanone is limited in publicly available literature, the properties of closely related analogs provide valuable insights.

Table 1: General Physicochemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | (1H-indol-2-yl)(piperazin-1-yl)methanone | |

| CAS Number | 136818-95-6 | |

| Molecular Formula | C₁₃H₁₅N₃O | |

| Molecular Weight | 229.28 g/mol | |

| Predicted Boiling Point | 470.5 ± 35.0 °C | Based on computational predictions for the core structure. |

| Predicted Density | 1.252 ± 0.06 g/cm³ | Based on computational predictions for the core structure. |

| Melting Point | 173-176 °C | Data for the related compound (1H-Indol-6-yl)(piperazin-1-yl)methanone.[1] |

| Solubility | Freely soluble in water | General property of piperazine.[2] Specific data for the title compound is not available. |

| pKa | 9.8 and 5.35 | pKa values for the two nitrogen atoms of the piperazine ring.[2] |

Table 2: Spectroscopic Data for a Related Analog: (5-Methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone [3]

| Spectroscopic Data | Observed Peaks/Signals |

| IR (cm⁻¹) | 3264 (indole N-H stretching), 1602 (amidic C=O stretching), 1520, 1140 |

| ¹H-NMR (CDCl₃, δ ppm) | 9.15 (1H, bs, -NH), 7.60-7.61 (1H, d, J=2 Hz), 7.33-7.36 (1H, d, J=8.72 Hz), 6.94-6.97 (1H, dd, J=2.36 & 8.84 Hz), 6.70-6.705 (1H, d, J=1.52 Hz), 3.94 (4H, bs, piperazinyl), 3.84 (3H, s, -OCH₃), 2.48-2.51 (4H, t, piperazinyl), 2.34 (3H, s, -CH₃) |

| Mass (m/z) | 274.4 (M+H)⁺ |

Synthesis and Experimental Protocols

The synthesis of (1H-indol-2-yl)(piperazin-1-yl)methanone and its derivatives typically involves the coupling of an activated indole-2-carboxylic acid with a piperazine derivative.

General Synthesis Workflow

A common synthetic route is the amidation of indole-2-carboxylic acid. This process involves the activation of the carboxylic acid group, followed by nucleophilic attack by the piperazine nitrogen.

Caption: General workflow for the synthesis of (1H-indol-2-yl)(piperazin-1-yl)methanone.

Detailed Experimental Protocol (Adapted from a general procedure for related compounds)[3]

Materials:

-

Indole-2-carboxylic acid

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

Piperazine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Activation of Carboxylic Acid: To a stirred solution of indole-2-carboxylic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF, add ethyl chloroformate (1.2 equivalents) dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 2 hours.

-

Amide Coupling: To the reaction mixture, add a solution of piperazine (1.2 equivalents) in THF. Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Biological Activity and Signaling Pathways

Derivatives of the indole-piperazine scaffold have been widely investigated for their interactions with various biological targets, particularly neurotransmitter receptors.

Potential Biological Targets

The core structure of (1H-indol-2-yl)(piperazin-1-yl)methanone is a known pharmacophore for serotonin and dopamine receptors. Specifically, many analogs have shown affinity for the serotonin 5-HT₆ receptor .[3] Some piperazine-containing compounds also exhibit activity at dopamine D₂-like receptors .

Serotonin 5-HT₆ Receptor Signaling Pathway

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase through a Gαs protein. Activation of this receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[3][4] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, and can also influence other signaling cascades such as the ERK1/2 pathway.[1]

Caption: Simplified signaling pathway of the serotonin 5-HT₆ receptor.

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are GPCRs that are negatively coupled to adenylyl cyclase via a Gαi/o protein.[5][6] Activation of D₂ receptors leads to a decrease in intracellular cAMP levels and subsequent downstream signaling. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels and phospholipases.[7][8]

Caption: Simplified inhibitory signaling pathway of the dopamine D₂ receptor.

Analytical Methods

The purity and identity of (1H-indol-2-yl)(piperazin-1-yl)methanone can be assessed using standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. Detection can be achieved using a UV detector, typically in the range of 210-300 nm, where the indole chromophore absorbs.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The expected ¹H NMR spectrum would show characteristic signals for the indole ring protons, the piperazine protons, and the N-H proton of the indole.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the indole, C-H stretching of the aromatic and aliphatic parts, and the C=O stretching of the amide group.

Safety and Handling

Detailed toxicological data for (1H-indol-2-yl)(piperazin-1-yl)methanone is not available. Standard laboratory safety precautions should be followed when handling this compound.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(1H-indol-2-yl)(piperazin-1-yl)methanone represents a valuable chemical scaffold with significant potential in drug discovery, particularly in the area of neuroscience. The information compiled in this guide, based on the properties of the title compound and its close analogs, provides a solid foundation for further research and development. Future studies should focus on obtaining specific experimental data for this compound to fully elucidate its chemical and biological profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Indole Scaffold: A Privileged Framework in the Discovery of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its inherent ability to mimic the structure of peptides and interact with a diverse array of biological targets has cemented its status as a "privileged scaffold" in drug discovery.[1] From naturally occurring alkaloids with profound physiological effects to a multitude of synthetic derivatives, indole-based compounds have yielded a rich harvest of therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] Over 40 indole-containing drugs have received FDA approval, underscoring the clinical significance of this versatile chemical entity.[4] This technical guide provides a comprehensive overview of recent advances in the discovery and development of novel indole-based therapeutic agents, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Agents: Targeting the Malignant Phenotype

The development of indole-based anticancer agents has been a particularly fruitful area of research. These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[5][6]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division.[7] Agents that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6] The indole scaffold has been extensively utilized to develop potent tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tubulin.[2][8]

A notable class of indole-based tubulin inhibitors are the 2-aryl-3-aroylindoles. For instance, the compound OXi8006 has demonstrated potent inhibition of tubulin polymerization and significant antiproliferative activity against various human cancer cell lines.[8][9] Another example is a series of coumarin-indole derivatives, with one compound exhibiting an impressive IC50 value of 0.011 µM against the MGC-803 gastric cancer cell line.[6]

| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

| Indole-Acrylamide | Compound 1 | Huh7 | 5.0 | - | [6] |

| Coumarin-Indole | Compound 3 | MGC-803 | 0.011 | - | [6] |

| Fused Indole | Compound 21 | Various | 0.022 - 0.056 | 0.15 | [2] |

| Benzimidazole-Indole | Compound 9 | A549 | 2.4 | 1.5 | [2] |

| Indole-Vinyl Sulfone | Compound 9 | Various | Potent | - | [10] |

| Arylthioindole | Compound 8 | Various | - | 0.74 | [11] |

Kinase Inhibitors

Protein kinases play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several FDA-approved indole-based kinase inhibitors, such as Sunitinib and Nintedanib, have demonstrated significant clinical success.[12][13] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[12]

| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference |

| Sunitinib | VEGFR-2, PDGFR-β | 100 | [12] |

| Nintedanib | VEGFR-1, -2, -3 | - | [12] |

| Palbociclib | CDK4/6 | 11, 16 | [13] |

| Ribociclib | CDK4/6 | 10, 39 | [13] |

| Osimertinib | EGFR T790M | <15 | [13] |

| Vemurafenib | BRAF-V600E | 31 | [13] |

Apoptosis Induction

Indole compounds can induce apoptosis in cancer cells through various signaling pathways. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to modulate the NF-κB pathway, which plays a critical role in cell survival.[3][14] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis. Furthermore, some indole derivatives can induce apoptosis by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases.[4][15]

Anti-Infective Agents: Combating Pathogens

The indole scaffold is also prevalent in the development of agents to combat infectious diseases caused by viruses and bacteria.

Antiviral Agents

Indole derivatives have been developed as potent inhibitors of various viral targets, including reverse transcriptase, integrase, and viral entry/fusion proteins, particularly in the context of HIV-1.[1][16][17] For instance, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives have shown significant anti-HIV activity, with one compound exhibiting an EC50 of 0.53 µM.[1] Another class of indole-β-diketo acids has been designed to inhibit HIV-1 integrase, with several compounds demonstrating antiviral activity in cell-based assays.[16]

| Compound Class | Representative Compound | Target | EC50/IC50 (µM) | Reference |

| Pyrido[3,4-b]indole | Compound 7g | HIV-1 Replication | 0.53 | [1] |

| Indole-β-diketo acid | Compound 17a | HIV-1 Integrase | 3.11 | [18] |

| Aryl-phospho-indole | IDX899 | HIV-1 Reverse Transcriptase | 0.011 (against Y181C/K103N mutant) | [17] |

Antimicrobial Agents

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole-based compounds have shown promise in this area. For example, indole-chalcone derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of indole-based therapeutic agents.

Synthesis of 2-Aryl-3-Aroyl-Indole Analogues (General Procedure)

This protocol is a general representation for the synthesis of 2-aryl-3-aroyl-indole analogues, which are potent tubulin polymerization inhibitors.

-

Step 1: Synthesis of 2-Aryl-1H-indole. A mixture of a substituted phenylhydrazine hydrochloride and a substituted acetophenone is heated in ethanol. The resulting solid is filtered and washed to yield the 2-aryl-1H-indole.

-

Step 2: Friedel-Crafts Acylation. To a solution of the 2-aryl-1H-indole in a suitable solvent (e.g., dichloromethane), a substituted benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added at 0 °C. The reaction is stirred at room temperature until completion.

-

Step 3: Work-up and Purification. The reaction mixture is quenched with ice-water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 2-aryl-3-aroyl-indole.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Add 100 µL of the diluted compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare the indole-based inhibitor at various concentrations.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time. Determine the Vmax (maximum rate of polymerization) and the final absorbance at steady state. Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of a compound on the cell cycle distribution of cancer cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by indole-based therapeutic agents.

References

- 1. Design, Synthesis, and Biological Evaluation of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole Derivatives as Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]

- 4. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Indole Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

The indole piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This core scaffold, which features a bicyclic aromatic indole ring system linked to a six-membered piperazine heterocycle, has proven to be a versatile template for designing potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole piperazine derivatives across several key therapeutic areas, details common experimental protocols for their evaluation, and visualizes the associated biological pathways and workflows.

Core Structure and General Pharmacophoric Features

The pharmacological profile of an indole piperazine derivative is largely determined by the nature and position of substituents on both the indole and piperazine rings, as well as the linker connecting them. The core structure can be deconstructed into three key pharmacophoric elements:

-

The Indole Head Group: This region often interacts with a hydrophobic pocket in the target receptor. Substitutions on the indole ring, particularly at the 5-position, can significantly modulate affinity and selectivity. For instance, introducing a cyano group (-CN) at the 5-position of the indole moiety has been shown to enhance affinity for the 5-HT1A receptor.[3]

-

The Piperazine Core: This basic nitrogen-containing ring is crucial for the pharmacokinetic properties of the molecule, improving aqueous solubility and bioavailability.[1] The protonated nitrogen of the piperazine often forms a key ionic interaction or salt bridge with an acidic residue (e.g., an aspartate) in the binding site of the target receptor.[3]

-

The Terminal Moiety: This part of the molecule is highly variable and is a primary point of modification in SAR studies. It can be an aryl group, an amide, an imide, or a variety of other functional groups that explore different regions of the receptor's binding pocket to fine-tune potency, selectivity, and functional activity (agonist, antagonist, etc.).

Below is a diagram illustrating the general workflow of a structure-activity relationship study, a fundamental process in medicinal chemistry for optimizing lead compounds.

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Structure-Activity Relationships at Key Therapeutic Targets

Serotonin 5-HT1A Receptors: Antidepressant and Anxiolytic Agents

Indole piperazine derivatives are prominent ligands for the 5-HT1A receptor, a key target in the treatment of depression and anxiety.[3][4] Many of these compounds act as agonists or partial agonists.

Key SAR Insights:

-

Indole Substituents: A 5-cyano (5-CN) or 5-fluoro (5-F) substitution on the indole ring generally enhances affinity for the 5-HT1A receptor.[3]

-

Linker Length: An ethyl or propyl linker between the indole and piperazine moieties is often optimal for high affinity.

-

Terminal Group: The terminal fragment attached to the second nitrogen of the piperazine is critical. A benzamide moiety has been shown to produce potent agonistic activity.[3]

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Table 1: SAR of Indolealkylpiperazine Derivatives as 5-HT1A Receptor Agonists

| Compound | Indole Substitution | Terminal Amide Group | EC50 (nM) |

| FW01 | 5-F | 2-methoxybenzamide | 1.83 |

| 13a | 5-CN | Benzamide | 10.7 |

| 13m | 5-CN | 2-fluorobenzamide | 1.01 |

| 13n | 5-CN | 3-fluorobenzamide | 1.54 |

| 13o | 5-CN | 4-fluorobenzamide | 1.34 |

| Data sourced from Zhu et al. (2020)[3][4] |

Dopamine D2/D4 Receptors: Antipsychotic Agents

Many typical and atypical antipsychotic drugs target dopamine receptors, and indole piperazine derivatives have been developed as mixed D2/D4 receptor antagonists.[5][6][7] The goal is often to achieve a higher affinity for the D4 receptor relative to the D2 receptor to potentially reduce motor side effects (extrapyramidal symptoms) associated with strong D2 blockade.[7]

Key SAR Insights:

-

Indoline Core: Modification of the indole to an indoline (a saturated version) is a common strategy. Methyl substitution on the indoline ring can enhance potency.[6]

-

Piperazine Linker: An acetyl linker between the indoline and piperazine is often employed.

-

Terminal Group: A benzyl group, particularly with chloro-substitution (e.g., 4-chlorobenzyl), on the terminal piperazine nitrogen is favorable for potent D2/D4 antagonism.[6]

Similar to the 5-HT1A receptor, the D2 receptor is a Gi/o-coupled GPCR, and its antagonism leads to an increase in cAMP levels, counteracting the effects of dopamine.

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Table 2: SAR of Indoline-Piperazine Derivatives as D2/D4 Receptor Antagonists

| Compound | Indoline Substitution | Terminal Benzyl Substitution | D2 Ki (nM) | D4 Ki (nM) |

| 1 | None | 4-Cl | 100 | 11 |

| 2n | 2-Methyl | 4-Cl | 26 | 2.5 |

| 7b | 2-Methyl | 4-Cl | 29 | 3.5 |

| Data sourced from Zhao et al. (2002)[6][8] |

Cholinesterase Inhibition: Agents for Alzheimer's Disease

A key strategy in treating Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Indole-based structures are effective for this purpose.[9][10][11]

Key SAR Insights:

-

Indole Core: The indole scaffold itself is a good starting point for cholinesterase inhibitors.

-

Sulfonamide Linker: Linking various substituted benzene sulfonyl chlorides to an amine group on the indole core has yielded potent dual inhibitors of both AChE and BChE.[9]

-

Substitutions: Fluorinated compounds on the terminal benzene ring have shown to be particularly potent.[10]

Table 3: SAR of Indole-based Sulfonamide Derivatives as Cholinesterase Inhibitors

| Compound | Substitution on Benzene Ring | AChE IC50 (µM) | BChE IC50 (µM) |

| Donepezil (Standard) | - | 0.016 | 0.30 |

| 9 | 4-F | 0.15 | 0.20 |

| 11a | 2,4-di-F | 0.10 | 0.20 |

| Data sourced from relevant studies.[9][10] |

TRPC6 Channel Modulation: Neuroprotection in Alzheimer's Disease

Recent research has identified the Transient Receptor Potential Canonical 6 (TRPC6) channel as a novel therapeutic target for Alzheimer's disease.[12] Activation of TRPC6-mediated calcium entry can protect dendritic spines from amyloid toxicity.[12] Piperazine derivatives have been identified as potent TRPC6 agonists.

The signaling cascade involves the influx of Ca²⁺ through the TRPC6 channel, which then activates downstream pathways involving CaMKII and CREB, ultimately leading to neuroprotective effects.[12][13]

Caption: Neuroprotective signaling pathway of the TRPC6 channel.

Antibacterial Agents

Novel indole-piperazine derivatives have shown promising efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Key SAR Insights:

-

Scaffold: The core indole-piperazine structure serves as a new scaffold for antimicrobial development.

-

Substitutions: Specific substitutions on the terminal aryl ring are critical for activity. For example, compound 9a in a recent study, which contains a complex terminal group, exhibited superior in vitro antibacterial profiles compared to gentamicin.[14]

Table 4: Antibacterial Activity (MIC, µg/mL) of Selected Indole-Piperazine Derivatives

| Compound | S. aureus | MRSA | E. coli |

| Gentamicin | 1 | 2 | 1 |

| 8f | 2 | 4 | 8 |

| 9a | 0.5 | 1 | 4 |

| 9h | 1 | 2 | 8 |

| Data sourced from Wang et al. (2023)[14] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

-

Objective: To measure the ability of a test compound to displace a known radioligand from the 5-HT1A receptor.

-

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (an agonist).

-

Non-specific Control: 10 µM Serotonin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Incubation: Add the membrane preparation, radioligand, and either buffer, non-specific control, or test compound to the appropriate wells. Incubate for 60 minutes at 25°C to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM).

-

Data Analysis: Calculate specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

-

Functional Assay for Dopamine D2 Receptor (cAMP Inhibition)

This protocol measures the functional antagonism of the D2 receptor by quantifying changes in intracellular cAMP levels.

-

Objective: To determine the ability of a test compound to block dopamine-induced inhibition of cAMP production.

-

Materials:

-

Cell Line: HEK293 cells stably expressing the human D2 receptor.

-

Adenylyl Cyclase Activator: Forskolin.

-

Agonist: Dopamine.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, LANCE).

-

-

Procedure:

-

Cell Culture: Plate cells in 96-well plates and grow to confluence.

-

Assay Preparation: Wash cells with serum-free media. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

-

Antagonist Incubation: Add serial dilutions of the indole piperazine test compound and incubate.

-

Agonist Stimulation: Add a fixed concentration of dopamine to stimulate the D2 receptors.

-

Forskolin Stimulation: Immediately add forskolin to all wells to activate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Incubate for 30 minutes at 37°C. Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.

-

Data Analysis: Normalize the data. Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value for the antagonism of the dopamine response.[3][14]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Probing the therapeutic potential of TRPC6 for Alzheimer’s disease in live neurons from patient-specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. sketchviz.com [sketchviz.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

In Silico Modeling of 2-(piperazin-1-ylcarbonyl)-1H-indole Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding of 2-(piperazin-1-ylcarbonyl)-1H-indole derivatives. This class of compounds has shown potential as modulators of various G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT3 receptor, and holds promise for the development of novel therapeutics for central nervous system disorders. This document outlines the key computational techniques, experimental protocols, and data interpretation necessary for a thorough in silico analysis of their structure-activity relationships (SAR).

Introduction to this compound Derivatives and Their Therapeutic Potential

The this compound scaffold represents a privileged structure in medicinal chemistry, combining the pharmacophoric features of an indole nucleus and a piperazine ring. This arrangement has been explored for its interaction with a variety of biological targets. Notably, derivatives of indole-2-carboxamide linked to a piperazine moiety have been identified as potent antagonists of the 5-HT3 receptor.[1] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs and is also implicated in anxiety and other neuropsychiatric disorders. In silico modeling plays a crucial role in understanding the binding modes of these compounds, predicting their affinity for various receptors, and guiding the rational design of new, more potent, and selective analogs.

In Silico Modeling Workflow

A typical in silico workflow for the characterization of this compound receptor binding involves a multi-step process that integrates various computational techniques. This workflow allows for a comprehensive analysis from initial hit identification to lead optimization.

Quantitative Binding Data

The affinity of this compound derivatives for their target receptors is a critical parameter in drug design. Quantitative data, such as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is essential for SAR studies.

| Compound ID | Target Receptor | pA2 Value | Reference |

| 13i | 5-HT3 | 7.5 | [1] |

Experimental Protocols

This section details the methodologies for the key in silico experiments used to model the binding of this compound derivatives to their target receptors.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol for Docking this compound Derivatives to the 5-HT3 Receptor:

-

Ligand Preparation:

-

The 2D structure of the this compound derivative is sketched using a chemical drawing tool (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94) in a molecular modeling software package (e.g., MOE, Schrödinger Maestro).

-

The protonation state of the piperazine nitrogen at physiological pH (7.4) is determined and assigned.

-

-

Receptor Preparation:

-

The 3D structure of the target receptor (e.g., a homology model of the human 5-HT3 receptor) is obtained from a protein structure database or built using homology modeling techniques if an experimental structure is unavailable.

-

The receptor structure is prepared by adding hydrogen atoms, assigning correct protonation states to titratable residues, and removing water molecules and any co-crystallized ligands.

-

The binding site is defined based on the location of the co-crystallized ligand in a template structure or through binding site prediction algorithms.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to dock the prepared ligand into the defined binding site of the receptor.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Protocol for a 2D-QSAR Study:

-

Data Set Preparation:

-

A dataset of this compound analogs with their corresponding biological activities (e.g., pA2 values) is compiled.

-

The dataset is divided into a training set (typically 70-80% of the data) to build the QSAR model and a test set to validate its predictive power.

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset using software like DRAGON or MOE.

-

-

Model Building and Validation:

-

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a QSAR model that correlates the calculated descriptors with the biological activity.

-

The statistical quality and predictive ability of the model are assessed using various validation metrics, including the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the test set.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.

Protocol for MD Simulation of a Ligand-Receptor Complex:

-

System Setup:

-

The docked pose of the this compound derivative in the receptor's binding site is used as the starting structure.

-

The complex is embedded in a lipid bilayer (for membrane proteins like GPCRs) and solvated with water molecules. Ions are added to neutralize the system and mimic physiological ionic strength.

-

-

Simulation:

-

An MD simulation engine (e.g., GROMACS, AMBER) is used to run the simulation. The system is first energy minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions.

-

A production run of several nanoseconds to microseconds is performed to generate a trajectory of the complex's atomic motions.

-

-

Analysis:

-

The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand).

-

The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

-

Key intermolecular interactions are monitored throughout the simulation to understand their temporal stability.

-

Signaling Pathways

Understanding the signaling pathway of the target receptor is crucial for interpreting the functional consequences of ligand binding. For the 5-HT3 receptor, an ion channel, ligand binding directly leads to ion influx and cellular depolarization.

Conclusion

The in silico modeling of this compound receptor binding provides a powerful and efficient approach to understanding their pharmacological properties and guiding the development of new therapeutic agents. By integrating molecular docking, QSAR analysis, and molecular dynamics simulations, researchers can gain detailed insights into the molecular determinants of ligand recognition and receptor activation or inhibition. This technical guide serves as a foundational resource for scientists and drug development professionals engaged in the computational design and analysis of this promising class of compounds.

References

A Technical Guide to the Preliminary Biological Screening of 2-(Piperazin-1-ylcarbonyl)-1H-indole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a significant pharmacophore in medicinal chemistry, forming the scaffold for numerous compounds with diverse biological activities. When coupled with a piperazine moiety, another privileged heterocyclic system, the resulting indole-piperazine conjugates present a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of compounds structurally related to 2-(piperazin-1-ylcarbonyl)-1H-indole. While specific data for the title compound is not extensively available in the public domain, this document synthesizes findings from closely related analogs to offer insights into potential anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key biological assays are provided, alongside visualizations of experimental workflows and relevant signaling pathways to guide researchers in the evaluation of this chemical class.

Introduction

Indole and its derivatives are fundamental heterocyclic structures that have garnered significant attention in drug discovery due to their presence in a wide array of bioactive natural products and synthetic drugs.[1][2] The indole scaffold is a key component in several approved anticancer agents, highlighting its therapeutic potential.[3][4] Similarly, the piperazine ring is a common feature in many pharmacologically active molecules, contributing to improved pharmacokinetic properties and biological activity.[5][6] The combination of these two moieties in structures analogous to this compound has been explored for various therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[7][8] This guide aims to provide a detailed framework for the preliminary biological evaluation of this class of compounds.

Anticancer Activity

Derivatives of indole and piperazine have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.[9][10] The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of selected indole-piperazine derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are analogous structures, and the activity of this compound may vary.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indolin-2-one Derivative (6d) | A549 (Lung) | 3.59 | [11] |

| Indolin-2-one Derivative (6l) | A549 (Lung) | 5.58 | [11] |

| Indolin-2-one Derivative (5f) | HCT-116 (Colon) | 3.49 | [11] |

| Indolin-2-one Derivative (6l) | HCT-116 (Colon) | 4.57 | [11] |

| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [12] |

| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung) | 1.35 | [12] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | Average over MCF-7, A549, HCT | ~2 | [4] |

| Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6i) | COLO 205 (Colon) | 0.071 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Anticancer Screening Workflow

References

- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcmas.com [ijcmas.com]

- 12. mdpi.com [mdpi.com]

The Therapeutic Potential of Indole-2-Carboxamides: A Technical Guide

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, indole-2-carboxamides have emerged as a particularly versatile class of compounds, demonstrating significant therapeutic potential across diverse disease areas, including oncology, virology, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth exploration of the therapeutic landscape of indole-2-carboxamides, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Anticancer Activity

Indole-2-carboxamides have shown significant promise as anticancer agents by targeting multiple molecular pathways critical for cancer progression.[1] These compounds have been investigated for their ability to inhibit protein kinases, induce apoptosis, and modulate gene expression.[1]

Multi-Targeted Kinase Inhibition

Several studies have highlighted the potential of indole-2-carboxamides as inhibitors of key protein kinases involved in cancer cell signaling, such as EGFR, HER2, VEGFR-2, and CDK2.[1][2][3] This multi-targeted approach offers the potential for improved efficacy and reduced development of resistance.[2]

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected Indole-2-Carboxamides

| Compound | Target Cell Line(s) | GI50 / IC50 (µM) | Target Kinase(s) | Kinase IC50 (nM) | Reference |

| 6i | MCF-7 | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 | - | [1] |

| 6v | MCF-7 | 6.49 ± 0.3 | EGFR, HER2, VEGFR-2, CDK2 | - | [1] |

| 5d | A549, MCF-7, Panc-1, HT-29 | Mean GI50 = 1.05 | EGFR, CDK2 | - | [2] |

| 5e | A549, MCF-7, Panc-1, HT-29 | Mean GI50 = 0.95 | EGFR, CDK2 | - | [2] |

| Va | Panc-1, MCF-7, HT-29, A-549 | GI50 = 26 - 86 nM | EGFR, BRAFV600E, VEGFR-2 | EGFR: 71 ± 6; BRAFV600E: 77 - 107; VEGFR-2: - | [3] |

| 8a | KNS42 (Pediatric GBM) | IC50 (viability) = 0.33 | - | - | [4] |

| 8c | DAOY (Medulloblastoma) | IC50 (viability) = 4.10 | - | - | [4] |

| 8f | DAOY (Medulloblastoma) | IC50 (viability) = 3.65 | - | - | [4] |

GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration. Values are represented as mean ± standard deviation where available.

Induction of Apoptosis

A key mechanism of action for several anticancer indole-2-carboxamides is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death through the activation of caspase cascades and the modulation of apoptotic proteins like Bax and Bcl-2.[2]

Caption: Apoptosis induction by indole-2-carboxamides.

Experimental Protocols

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5x10^3 to 1x10^4 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the indole-2-carboxamide derivatives and a vehicle control. A reference drug (e.g., doxorubicin, erlotinib) is also included.[3]

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50/IC50 values are determined by plotting the percentage of viability against the compound concentration.[2]

-

Assay Principle: The inhibitory effect of the compounds on specific kinases (e.g., EGFR, CDK2) is measured using in vitro kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase.

-

Reaction Mixture: The kinase, substrate, ATP, and various concentrations of the test compound are combined in a reaction buffer.

-

Incubation: The reaction is allowed to proceed at a specific temperature for a set time.

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[2][3]

Antiviral Activity

Indole-2-carboxamides have demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[5][6] These compounds are being explored as potential therapeutics for infections caused by alphaviruses, picornaviruses, and paramyxoviruses.[5]

Table 2: Antiviral Activity of Selected Indole-2-Carboxamides

| Compound | Virus | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |

| CCG205432 | Western Equine Encephalitis Virus (WEEV) Replicons | Cell-based | ~1 | >100 | [5] |

| CCG206381 | Western Equine Encephalitis Virus (WEEV) Replicons | Cell-based | ~1 | >100 | [5] |

| CCG209023 | Western Equine Encephalitis Virus (WEEV) Replicons | Cell-based | ~1 | >100 | [5] |

| 8f | Coxsackie B3 (Cox B3) virus | In vitro | - | 17.1 | [7] |

| 14f | Influenza A | In vitro | 7.53 | 12.1 | [7] |

IC50: 50% Inhibitory Concentration; SI: Selectivity Index (ratio of cytotoxic concentration to effective concentration).

Mechanism of Action

While the exact molecular target of many antiviral indole-2-carboxamides is still under investigation, mechanism-of-action studies suggest that they may target host factors involved in viral replication.[5] For instance, some compounds have been shown to modulate cap-dependent translation, a crucial process for the synthesis of viral proteins.[5]

Caption: Proposed antiviral mechanism of indole-2-carboxamides.

Experimental Protocols

-

Cell Line: A stable cell line expressing a viral replicon (a self-replicating portion of the viral genome, often linked to a reporter gene like luciferase) is used.

-

Compound Treatment: Cells are treated with various concentrations of the indole-2-carboxamide compounds.

-

Incubation: Plates are incubated for a period that allows for replicon replication (e.g., 24-48 hours).

-

Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity). A decrease in reporter signal indicates inhibition of replicon replication.

-

Data Analysis: IC50 values are calculated based on the dose-response curve of reporter gene inhibition.[5]